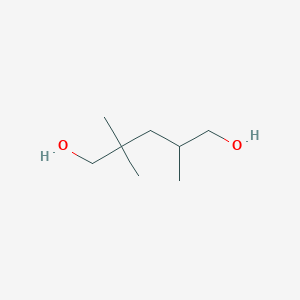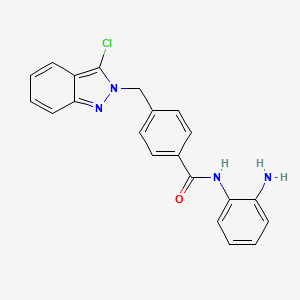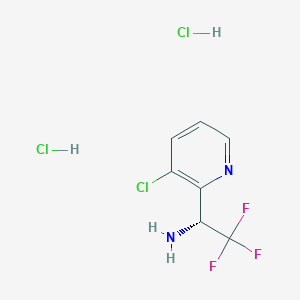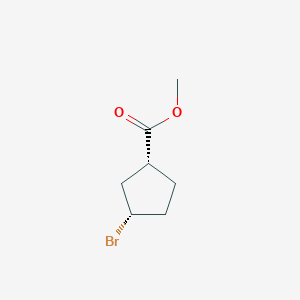
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate is a complex organic compound with a calcium ion at its core. This compound is known for its unique structure, which includes a long carbon chain and an amide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate typically involves the reaction of octadecylamine with nonadec-5-enoic acid, followed by the introduction of a calcium ion. The reaction is usually carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the precise measurement of reactants, controlled reaction conditions, and purification steps to isolate the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the purity and quality of the compound.
化学反応の分析
Types of Reactions
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound can be used in studies related to cell membranes and lipid interactions.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate exerts its effects involves interactions with molecular targets such as proteins and lipids. The long carbon chain and amide group allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The calcium ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules.
類似化合物との比較
Similar Compounds
- Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- 5-Nonadecenoic acid, 3-((octadecylamino)carbonyl)-, calcium salt (2:1)
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. Its long carbon chain and amide group make it particularly useful in applications requiring integration into lipid environments.
特性
| 84753-10-6 | |
分子式 |
C76H144CaN2O6 |
分子量 |
1222.0 g/mol |
IUPAC名 |
calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |
InChI |
InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |
InChIキー |
NCOHZYLCJDBBNT-HYFGXEHFSA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)




![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
